molecular formula C29H30N4O3S B2456804 4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115360-09-2

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2456804
CAS RN: 1115360-09-2
M. Wt: 514.64
InChI Key: SYDVJFINTCDKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H30N4O3S and its molecular weight is 514.64. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

The synthesis of quinazolinone derivatives, including compounds similar in structure to the one , often involves palladium-catalyzed domino reactions. For example, Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones through a palladium-catalyzed domino reaction involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient approach to constructing complex quinazolinone structures (Hidemasa Hikawa, Yukari Ino, Hideharu Suzuki, & Y. Yokoyama, 2012).

Potential Applications in Scientific Research

Quinazolinone derivatives have been explored for their potential in various biological and chemical applications due to their diverse pharmacological activities. For instance, compounds derived from quinazolinones have been studied for their antioxidant properties. Al-azawi (2016) synthesized quinazolin derivatives and characterized them to establish their potential as antioxidants against certain radicals, indicating their utility in research focusing on oxidative stress and related conditions (Khalida F. Al-azawi, 2016).

Characteristics and Chemical Behavior

The structural and electronic characteristics of quinazolinone derivatives play a significant role in their reactivity and potential applications. Studies on their synthesis, such as those employing electrospray mass spectrometry for analysis, provide insights into the molecular behavior and fragmentation patterns of these compounds, which are crucial for developing applications in areas like material science and drug discovery (D. Harvey, 2000).

properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-3-16-30-27(35)23-14-12-22(13-15-23)18-33-28(36)24-6-4-5-7-25(24)32-29(33)37-19-26(34)31-17-21-10-8-20(2)9-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVJFINTCDKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

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